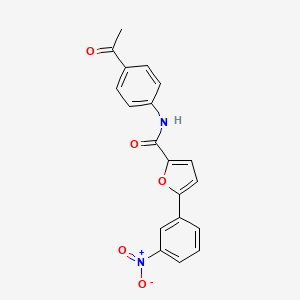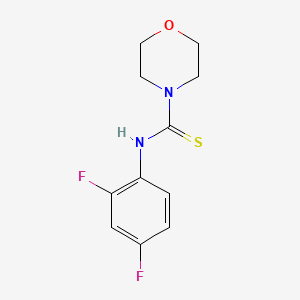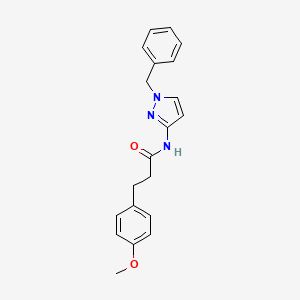
N-(4-acetylphenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-5-(3-nitrophenyl)-2-furamide is a chemical compound that belongs to the family of furan derivatives. It is also known as ANF, and its molecular formula is C18H13N3O4. ANF is a yellow crystalline powder that is insoluble in water but soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of ANF is not well understood. However, it has been proposed that ANF exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. ANF has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
ANF has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. ANF has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
ANF has several advantages as a research tool. It is relatively easy to synthesize and purify, and its chemical structure is well characterized. ANF is also stable under normal laboratory conditions and can be stored for extended periods. However, ANF has some limitations as a research tool. It is insoluble in water, which makes it difficult to administer to animals or use in aqueous environments. ANF is also relatively expensive compared to other anti-inflammatory and analgesic compounds.
Orientations Futures
ANF has several potential future directions for research. One area of research could be to investigate its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research could be to investigate its potential as an anti-cancer agent, particularly in the treatment of breast cancer and colon cancer. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ANF and to identify potential molecular targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of ANF is a multi-step process that involves the reaction of 4-acetylphenylhydrazine and 3-nitrobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then subjected to a cyclization reaction using furfural and acetic acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
ANF has been extensively studied for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. ANF has also been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-12(22)13-5-7-15(8-6-13)20-19(23)18-10-9-17(26-18)14-3-2-4-16(11-14)21(24)25/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKPJKUCRMKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6001075.png)
![4-[4-(2-ethylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6001095.png)
![3-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(4-fluorophenyl)acrylamide](/img/structure/B6001099.png)
![2-cyano-3-[5-(2-methoxy-4-nitrophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B6001107.png)

![2-{2-[(1-cyclohexylethylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B6001131.png)

![1-[3,3,3-trifluoro-2-methyl-2-(trifluoromethyl)propanoyl]piperidine](/img/structure/B6001141.png)
![2-methyl-2-[(6-nitro-1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-1-propanol](/img/structure/B6001150.png)
![3-(2,3-dichlorophenyl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6001163.png)

![5-{[{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6001172.png)
![2-(1-(2-fluoro-4-methoxybenzyl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6001177.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6001184.png)
